molecular formula C9H5BrClNO B2523186 4-bromo-2-chloro-1H-indole-3-carbaldehyde CAS No. 903130-82-5

4-bromo-2-chloro-1H-indole-3-carbaldehyde

Cat. No. B2523186
CAS RN: 903130-82-5
M. Wt: 258.5
InChI Key: JKMRQERITCEACQ-UHFFFAOYSA-N
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Description

4-bromo-2-chloro-1H-indole-3-carbaldehyde is a chemical compound with the molecular formula C9H5BrClNO . It has a molecular weight of 258.5 and is a solid in physical form .


Molecular Structure Analysis

The InChI code for 4-bromo-2-chloro-1H-indole-3-carbaldehyde is 1S/C9H5BrClNO/c10-6-2-1-3-7-8 (6)5 (4-13)9 (11)12-7/h1-4,12H . This code provides a standard way to encode the compound’s molecular structure.


Chemical Reactions Analysis

Indole derivatives, such as 4-bromo-2-chloro-1H-indole-3-carbaldehyde, are essential and efficient chemical precursors for generating biologically active structures . They play a significant role in multicomponent reactions, which offer access to complex molecules .


Physical And Chemical Properties Analysis

4-bromo-2-chloro-1H-indole-3-carbaldehyde has a melting point range of 222 - 224°C . It is a solid in physical form .

Scientific Research Applications

Antiviral Activity

Indole derivatives have been reported to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents . Similarly, 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide derivatives of indole were investigated for antiviral activity in a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

Anti-inflammatory Activity

Indole derivatives have been found to exhibit anti-inflammatory activity . For example, Indomethacin analogs of 2-(4-(methylsulfonyl)phenyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .

Anticancer Activity

Indole derivatives have shown potential as anticancer agents . The indole nucleus has exhibited many important biological activities including anticancer .

Antioxidant Activity

Indole derivatives have been reported to possess antioxidant activity . The indole nucleus has exhibited many important biological activities including antioxidant .

Antimicrobial Activity

Indole derivatives have been found to exhibit antimicrobial activity . The indole nucleus has exhibited many important biological activities including antimicrobial .

Role in Multicomponent Reactions

1H-Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures. They play a significant role in multicomponent reactions (MCRs), which offer access to complex molecules .

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with it include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P260, P262, P270, P280, P305 + P351 + P338, and P402 + P404 .

Future Directions

Indole derivatives are ideal precursors for the synthesis of active molecules . They have attracted increasing attention in recent years due to their application as biologically active compounds for the treatment of various disorders in the human body . Future research may focus on exploring novel methods of synthesis and further exploitation in the assembly of pharmaceutically interesting scaffolds .

properties

IUPAC Name

4-bromo-2-chloro-1H-indole-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClNO/c10-6-2-1-3-7-8(6)5(4-13)9(11)12-7/h1-4,12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKMRQERITCEACQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Br)C(=C(N2)Cl)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-bromo-2-chloro-1H-indole-3-carbaldehyde

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